molecular formula C19H15N3O5S B6052345 ethyl (5Z)-2-[(4-nitrophenyl)amino]-4-oxo-5-(pyridin-4-ylmethylidene)-4,5-dihydrothiophene-3-carboxylate

ethyl (5Z)-2-[(4-nitrophenyl)amino]-4-oxo-5-(pyridin-4-ylmethylidene)-4,5-dihydrothiophene-3-carboxylate

Cat. No.: B6052345
M. Wt: 397.4 g/mol
InChI Key: MKHPWBBBWCCKNT-HXBSJJRASA-N
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Description

Ethyl (5Z)-2-[(4-nitrophenyl)amino]-4-oxo-5-(pyridin-4-ylmethylidene)-4,5-dihydrothiophene-3-carboxylate is a complex organic compound with a unique structure that includes a nitrophenyl group, a pyridine ring, and a dihydrothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (5Z)-2-[(4-nitrophenyl)amino]-4-oxo-5-(pyridin-4-ylmethylidene)-4,5-dihydrothiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the dihydrothiophene core, followed by the introduction of the nitrophenyl and pyridine groups through various coupling reactions. Common reagents used in these reactions include ethyl esters, nitroanilines, and pyridine derivatives. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve heating under reflux or microwave irradiation to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, would be essential to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

Ethyl (5Z)-2-[(4-nitrophenyl)amino]-4-oxo-5-(pyridin-4-ylmethylidene)-4,5-dihydrothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under conditions that may include acidic or basic environments, as well as elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitroso or nitro compounds, while reduction can produce amino derivatives. Substitution reactions can introduce a variety of functional groups onto the pyridine ring, resulting in a diverse array of products.

Scientific Research Applications

Ethyl (5Z)-2-[(4-nitrophenyl)amino]-4-oxo-5-(pyridin-4-ylmethylidene)-4,5-dihydrothiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of ethyl (5Z)-2-[(4-nitrophenyl)amino]-4-oxo-5-(pyridin-4-ylmethylidene)-4,5-dihydrothiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction, gene expression, and metabolic processes, depending on the specific application and target.

Comparison with Similar Compounds

Ethyl (5Z)-2-[(4-nitrophenyl)amino]-4-oxo-5-(pyridin-4-ylmethylidene)-4,5-dihydrothiophene-3-carboxylate can be compared with other similar compounds, such as:

    Pyrazolo[1,5-a]pyrimidine derivatives: These compounds also contain nitrogen heterocycles and exhibit similar bioactive properties.

    Pyridinium salts: Known for their diverse reactivity and applications in various fields, including medicinal chemistry and materials science.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in research and industry.

Properties

IUPAC Name

ethyl (5Z)-4-hydroxy-2-(4-nitrophenyl)imino-5-(pyridin-4-ylmethylidene)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O5S/c1-2-27-19(24)16-17(23)15(11-12-7-9-20-10-8-12)28-18(16)21-13-3-5-14(6-4-13)22(25)26/h3-11,23H,2H2,1H3/b15-11-,21-18?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKHPWBBBWCCKNT-HXBSJJRASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=CC=NC=C2)SC1=NC3=CC=C(C=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(/C(=C/C2=CC=NC=C2)/SC1=NC3=CC=C(C=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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